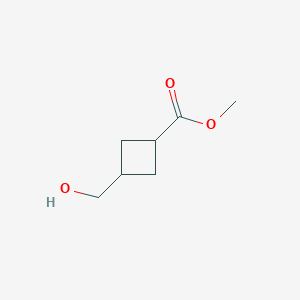

Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate

CAS No.: 2398-17-6

Cat. No.: VC2940928

Molecular Formula: C7H12O3

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2398-17-6 |

|---|---|

| Molecular Formula | C7H12O3 |

| Molecular Weight | 144.17 g/mol |

| IUPAC Name | methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate |

| Standard InChI | InChI=1S/C7H12O3/c1-10-7(9)6-2-5(3-6)4-8/h5-6,8H,2-4H2,1H3 |

| Standard InChI Key | LQUXXSRNBCFGDV-UHFFFAOYSA-N |

| SMILES | COC(=O)C1CC(C1)CO |

| Canonical SMILES | COC(=O)C1CC(C1)CO |

Introduction

Chemical Identity and Structural Analysis

Basic Identification Parameters

Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate is identified by the following chemical parameters:

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₂O₃ |

| Molecular Weight | 144.17 g/mol |

| CAS Registry Numbers | 89941-55-9, 2398-17-6 |

| IUPAC Name | Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate |

| Common Synonyms | Methyl 3-(hydroxymethyl)cyclobutanecarboxylate, Cyclobutanecarboxylic acid, 3-(hydroxymethyl)-, methyl ester |

Structural Features

The compound features a four-membered cyclobutane ring as its core structure. Key structural elements include:

-

A hydroxymethyl group (-CH₂OH) attached to the third carbon atom of the cyclobutane ring

-

A methyl ester group (-COOCH₃) at the first carbon position

-

Stereochemical variations: exists in both cis and trans isomeric forms

The small, strained cyclobutane ring combined with these functional groups creates a unique three-dimensional architecture that contributes to its chemical reactivity and utility in synthetic applications.

Physical and Chemical Properties

Physical Properties

| Property | Value |

|---|---|

| Physical State | Not specified in literature (likely a colorless liquid or white solid) |

| Molecular Weight | 144.17 g/mol |

| Exact Mass | 144.078644241 Da |

| XLogP3-AA | 0.1 (indicating moderate water solubility) |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

Chemical Properties

The compound possesses chemical properties characteristic of both alcohols and esters:

-

The hydroxymethyl group (-CH₂OH) can participate in typical alcohol reactions, including oxidation, substitution, and hydrogen bonding

-

The methyl ester group can undergo hydrolysis, transesterification, and reduction

-

The cyclobutane ring introduces ring strain that may influence reactivity patterns

-

Low XLogP3-AA value (0.1) suggests moderate hydrophilicity, making it potentially useful in medicinal chemistry applications

Synthesis Methods

Related Synthetic Methodologies

Recent research on related cyclobutane derivatives provides insight into potential synthetic routes. For example, the synthesis of 3-fluoroalkyl cyclobutane derivatives, as reported in a 2023 study, involves:

-

Nucleophilic fluorination of appropriate cis- and trans-diastereomeric substrates using tetramethylammonium fluoride (TMAF) or morpholinosulfur trifluoride (Morph-DAST)

-

Resolution of diastereomeric mixtures to obtain stereochemically pure products

-

Scale-up procedures suitable for preparation on up to 50g scale

These methodologies could potentially be adapted for the synthesis of methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate with appropriate modifications.

Isomerism and Structural Variations

Stereoisomers

Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate exists in two main stereoisomeric forms:

-

cis-Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate: Where the hydroxymethyl group and the methyl ester group are on the same side of the cyclobutane ring plane

-

trans-Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate: Where these groups are on opposite sides of the ring plane

These stereoisomers exhibit different physical properties and potentially different reactivity patterns, making them valuable as distinct synthetic building blocks.

Structural Analogs

Comparison with structurally related compounds provides insight into the unique properties of methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate:

| Compound | Ring Structure | Notable Differences |

|---|---|---|

| Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate | Bicyclic structure | Higher rigidity, different spatial arrangement |

| Methyl 3-(hydroxymethyl)cyclohexane-1-carboxylate | Six-membered ring | Larger, more flexible ring with different conformation and reactivity |

| 3-Fluoroalkyl cyclobutane derivatives | Four-membered ring | Replacement of hydroxymethyl with fluoroalkyl groups alters electronic properties |

Applications in Organic Synthesis

As a Building Block in Organic Synthesis

Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate serves as a versatile intermediate in organic synthesis due to its bifunctional nature:

-

The hydroxyl group can be modified through:

-

Oxidation to aldehyde or carboxylic acid

-

Conversion to leaving groups for substitution reactions

-

Protection/deprotection strategies in multi-step syntheses

-

-

The ester group can undergo:

-

Hydrolysis to carboxylic acid

-

Transesterification

-

Reduction to aldehyde or alcohol

-

Amidation reactions

-

-

The cyclobutane core provides a rigid scaffold that can be further functionalized

Applications in Medicinal Chemistry

In medicinal chemistry, the compound and its derivatives have potential applications:

-

As pharmacophoric elements in drug design

-

In fragment-based drug discovery approaches

-

As intermediates in the synthesis of bioactive compounds

-

For structure-activity relationship studies

Recent research on cyclobutane derivatives with fluoroalkyl substituents demonstrates their utility in creating drug candidates with improved metabolic stability and tuned lipophilicity .

Comparison with Related Building Blocks

Fluoroalkyl Cyclobutane Derivatives

Recent research has focused on 3-fluoroalkyl cyclobutane derivatives as building blocks for medicinal chemistry. Compared to methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate, these compounds:

-

Typically exhibit increased lipophilicity

-

Show altered acid-base properties

-

May offer enhanced metabolic stability

-

Demonstrate unique electronic effects on reaction pathways

A 2023 study reported the synthesis and physicochemical characterization of cis- and trans-1,3-disubstituted cyclobutane-derived amines and carboxylic acids bearing mono-, di-, and trifluoromethyl groups at the C-3 position, highlighting the growing interest in cyclobutane derivatives as pharmaceutical building blocks .

Methylenecyclobutane Nucleoside Analogs

Methylenecyclobutane nucleoside analogs represent another class of related compounds where the furanose moiety of nucleosides is replaced by a methylenecyclobutane system. These compounds:

-

Serve as nucleoside mimetics

-

May exhibit antiviral activity

-

Provide structural rigidity that can enhance target selectivity

This structural relationship illustrates the broader utility of cyclobutane scaffolds in medicinal chemistry .

Current Research Trends and Future Perspectives

Recent Developments

Recent research involving cyclobutane chemistry shows several emerging trends:

-

Increased interest in cyclobutane derivatives as bioisosteres for metabolically labile groups like tert-butyl

-

Development of more efficient synthetic methodologies for cyclobutane-containing building blocks

-

Exploration of structure-property relationships and how ring strain affects reactivity and stability

Future Research Directions

Potential areas for future research involving methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate include:

-

Development of more efficient and stereoselective synthetic routes

-

Exploration of its utility in convergent synthesis of complex natural products

-

Investigation of its biological activities and potential pharmaceutical applications

-

Computational studies to better understand its conformational preferences and reactivity patterns

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume